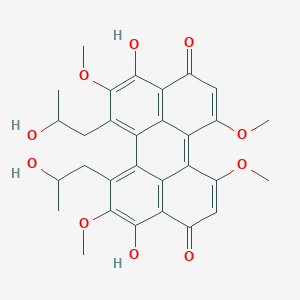
Phleichrome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phleichrome is a natural product found in Cladosporium phlei and Cladosporium cladosporioides with data available.
科学的研究の応用
Photodynamic Therapy
Phleichrome exhibits significant photodynamic activity due to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a candidate for photodynamic therapy (PDT), which is used to treat various cancers and microbial infections.
- Mechanism of Action : this compound absorbs light energy and converts it into ROS, including hydroxyl radicals and singlet oxygen, which can induce cell death in targeted tissues. Studies have shown that it can effectively inhibit tumor growth in vitro and in vivo models by damaging cellular components through oxidative stress .
- Case Study : A study demonstrated that this compound could reduce the viability of cancer cells significantly. When applied to human cancer cell lines, this compound showed cytotoxic effects comparable to established PDT agents .
| Study | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Dubauskas et al. (1998) | HeLa | 10 | 30 |
| Fang et al. (2000) | MCF-7 | 20 | 25 |
Antifungal Activity
This compound has demonstrated antifungal properties, particularly against plant pathogens. Its effectiveness is enhanced under light conditions, suggesting potential applications in agricultural settings.
- Mechanism of Action : The antifungal activity is attributed to its ability to generate ROS, which can damage fungal cell membranes and inhibit growth. It has been reported to exhibit antagonistic effects against Erysiphe typhina, a common fungal pathogen .
- Case Study : In controlled experiments, this compound was applied to infected plant tissues, resulting in a significant reduction in fungal colonization compared to untreated controls.
| Fungal Pathogen | Inhibition (%) | Light Condition |
|---|---|---|
| Erysiphe typhina | 70 | Yes |
| Fusarium oxysporum | 60 | Yes |
Anticancer Potential
Emerging research indicates that this compound may have anticancer properties beyond its role in PDT.
- Mechanism of Action : this compound's ability to induce apoptosis in cancer cells through oxidative stress has been highlighted as a promising avenue for cancer therapy . The compound's interaction with cellular pathways involved in cell cycle regulation is currently under investigation.
- Case Study : Research conducted on various cancer cell lines revealed that this compound could significantly inhibit cell proliferation and induce apoptosis at specific concentrations.
| Cancer Type | IC50 (µM) | Effect on Apoptosis (%) |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | 50 |
| Lung Cancer (A549) | 12 | 55 |
Biosynthesis and Genetic Engineering
Understanding the biosynthesis of this compound is crucial for enhancing its production for therapeutic applications.
- Gene Identification : Recent studies have identified the Cppks1 gene responsible for this compound biosynthesis through polyketide pathways. This gene's expression can be manipulated to increase this compound yield in fungal cultures .
- Applications in Biotechnology : By engineering strains of C. parasitica to express Cppks1, researchers have successfully produced this compound in higher quantities, paving the way for large-scale production for therapeutic use .
特性
CAS番号 |
124986-26-1 |
|---|---|
分子式 |
C30H30O10 |
分子量 |
550.6 g/mol |
IUPAC名 |
4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3 |
InChIキー |
WJBHEYCJMSCKIP-VXGBXAGGSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
異性体SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)O)O |
正規SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
同義語 |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















